molecular formula C18H26O B7908382 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene CAS No. 135546-42-8

1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene

Cat. No.: B7908382
CAS No.: 135546-42-8
M. Wt: 258.4 g/mol
InChI Key: YWMTVUUYOAIDBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene, commonly known by its trade name Galaxolide® (HHCB), is a synthetic polycyclic musk widely used in fragrances, cosmetics, and household products. Its IUPAC name varies slightly across sources due to isomerism and nomenclature conventions (e.g., "1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran" in EPA documents) . With CASRN 1222-05-5, it is recognized as a mixture of diastereomers , and its molecular formula is C₁₈H₂₆O . Galaxolide dominates the synthetic musk market, accounting for over 90% of polycyclic musk production due to its cost-effectiveness and stability .

Properties

IUPAC Name

1,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O/c1-11-14-10-16-15(9-13(14)7-8-19-11)17(3,4)12(2)18(16,5)6/h9-12H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWMTVUUYOAIDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC3=C(C=C2CCO1)C(C(C3(C)C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401044681
Record name 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135546-42-8
Record name 1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401044681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Synthetic Route

The foundational synthesis of Galaxolide involves a three-step sequence:

  • Formation of Pentamethylindane : Tert-amylene reacts with α-methylstyrene under acidic conditions to yield 1,1,2,3,3-pentamethylindane.

  • Hydroxyalkylation : Propylene oxide undergoes Friedel-Crafts alkylation with pentamethylindane, catalyzed by AlCl₃, to produce hexamethylindanol.

  • Cyclization : Hexamethylindanol reacts with paraformaldehyde in the presence of HCl gas, followed by NaOH-mediated cyclization to form Galaxolide.

This method, while historically significant, faces limitations:

  • Low Yield : Overall yields rarely exceed 40% due to side reactions during cyclization.

  • Environmental and Safety Concerns : HCl gas generates toxic chloromethyl ether byproducts, posing occupational hazards.

Asymmetric Catalytic Synthesis

Stereochemical Control via Grignard Reagents

A 2017 patent (CN106632217A) introduced a stereoselective route to (4S,7RS)-Galaxolide:

  • Grignard Reagent Preparation : Bromopentamethylindane reacts with magnesium in tetrahydrofuran (THF) to form a pentamethylindane magnesium bromide complex.

  • Silane Intermediate : The Grignard reagent reacts with tetramethoxysilane at −30°C, yielding pentamethylindane silane.

  • Asymmetric Hydrogenation : Using a nickel chloride–glyme catalyst with (1S,2S)-N,N-dimethyl-1,2-diphenylethylenediamine, the silane intermediate undergoes hydrogenation to achieve 92% enantiomeric excess (ee).

Key Data :

StepTemperatureCatalyst SystemYield/ee
Grignard Formation50°CMg/THF85%
Silane Synthesis−30°CTetramethoxysilane78%
Asymmetric HydrogenationRTNiCl₂·glyme/(S,S)-diamine40% (92% ee)

This method addresses stereochemical heterogeneity but requires stringent anhydrous conditions and costly ligands.

Electrophilic Cyclization Strategies

ElectrophileNucleophileProduct Yield
I₂MeOH93%
NBSMeOH51%
PhSeBrMeOH65%

This methodology highlights the potential for halogen-based cyclization in constructing Galaxolide’s isochromene core.

Palladium-Catalyzed Methylene Etherification

TEBBE Reagent-Based Synthesis

A 2020 patent (CN112321557A) revolutionized Galaxolide production by replacing paraformaldehyde with the TEBBE reagent (CAS: 67719-69-1):

  • Reaction Setup : Hexamethylindanol and TEBBE reagent react under a supported Pd catalyst (3–7 wt%) at 0–30°C.

  • Cyclization : The intermediate undergoes spontaneous cyclization without requiring NaOH, simplifying purification.

Catalyst Optimization :

Catalyst Composition (Pd-X/Y)Pd LoadingLigand (X)Support (Y)ConversionSelectivity
Pd-tricyclohexylphosphine/4A15%Tricyclohexylphosphine4A molecular sieve96%97%
Pd-triphenylphosphine/SiO₂10%TriphenylphosphineSilica93%95%

Advantages :

  • Elimination of HCl : Removes corrosive acid and toxic byproducts.

  • High Efficiency : 98% conversion and 99% selectivity achieved with optimized catalysts.

Comparative Analysis of Methodologies

Yield and Sustainability

MethodAverage YieldKey LimitationsEnvironmental Impact
Traditional Friedel-Crafts40%Toxic byproducts, low efficiencyHigh (HCl waste)
Asymmetric Catalysis40%Costly ligands, complex setupModerate (organic solvents)
Electrophilic Cyclization60–93%Limited to model systemsLow (halogen waste)
Pd-Catalyzed Etherification93–99%Catalyst costLow (recyclable catalysts)

Industrial Scalability

The Pd-catalyzed method is most viable for large-scale production due to its simplicity and compatibility with continuous rectification. Asymmetric routes remain niche for enantiopure Galaxolide but require cost reductions .

Scientific Research Applications

Fragrance Industry

Galaxolide is predominantly used as a fragrance ingredient in personal care products and household items. Its applications include:

  • Perfumes : Galaxolide imparts a clean and musky scent that enhances the overall fragrance profile of perfumes.
  • Soaps and Detergents : It is commonly incorporated into soaps and laundry detergents to provide long-lasting fragrance.
  • Cosmetics : Used in lotions and creams for its pleasant scent and skin-conditioning properties.

Environmental Studies

Research has focused on the environmental impact of Galaxolide due to its persistence in aquatic environments. Studies have shown that:

  • Biodegradation : Galaxolide is resistant to biodegradation in wastewater treatment processes, leading to concerns about its accumulation in water bodies.
  • Ecotoxicology : Investigations into the toxicity of Galaxolide on aquatic organisms have been conducted to assess its environmental safety.

Analytical Chemistry

Galaxolide serves as a reference standard in analytical chemistry for the following purposes:

  • Gas Chromatography (GC) : It is used in GC methods for the detection and quantification of synthetic musks in environmental samples.
  • Mass Spectrometry : Employed in mass spectrometry studies to analyze complex mixtures containing synthetic fragrances.

Case Study 1: Fragrance Release in Wastewater

A study published in Environmental Science & Technology examined the release of Galaxolide from wastewater treatment plants. Researchers found that significant concentrations remained after treatment processes, indicating a need for improved removal techniques to mitigate environmental impact .

Case Study 2: Toxicity Assessment

Research conducted by the European Centre for Ecotoxicology and Toxicology of Chemicals evaluated the effects of Galaxolide on aquatic life. The findings suggested that while it exhibits low acute toxicity, chronic exposure could affect reproductive success in certain fish species .

Data Table: Applications Overview

Application AreaSpecific UsesKey Findings/Concerns
Fragrance IndustryPerfumes, soaps, detergentsLong-lasting scent; potential allergen
Environmental StudiesPersistence in aquatic environmentsAccumulation concerns; requires monitoring
Analytical ChemistryReference standard for GC and MSEssential for accurate detection
EcotoxicologyImpact on aquatic organismsChronic exposure may affect reproduction

Comparison with Similar Compounds

Structural Implications :

  • Galaxolide ’s isochromene core enhances stability and lipophilicity compared to Tonalide’s naphthalene system, contributing to its persistence in environmental matrices .

Physicochemical Properties

Comparative Data

Property Galaxolide (HHCB) Tonalide (AHTN) Traseolide (ATII)
Molecular Weight 258.40 g/mol 258.40 g/mol 250.39 g/mol
logKow 5.9 5.7 8.1
Water Solubility 1.75 mg/L 1.25 mg/L 0.085 mg/L
Vapor Pressure 0.073 Pa 0.068 Pa 1.2 Pa

Key Observations :

  • Lower water solubility of Traseolide correlates with its reduced environmental mobility compared to HHCB and AHTN .

Environmental Impact and Detection

Environmental Persistence

  • Water Systems : Galaxolide and Tonalide are consistently detected in wastewater (e.g., Danube River: 3158.8 ng/L Galaxolide ; Han River, Korea: 11.3 ng/L ).
  • Biosolids : Galaxolide’s presence in EPA-listed sewage sludge confirms its resistance to degradation .
  • Seafood Contamination : Steaming increases Galaxolide levels in seafood by 29.2–64.7%, highlighting bioaccumulation risks .

Degradation Byproducts

  • HHCB-lactone : A oxidation byproduct of Galaxolide, detected in steamed seafood at concentrations up to 12.5 µg/kg .

Biological Activity

1,6,6,7,8,8-Hexamethyl-1,3,4,6,7,8-hexahydrocyclopenta[g]isochromene, commonly known as Galaxolide or HHCB , is a synthetic musk compound extensively used in the fragrance industry. Its chemical structure consists of a cyclopenta[g]isochromene backbone with multiple methyl groups that contribute to its distinctive olfactory properties. This article explores the biological activity of Galaxolide, focusing on its toxicological effects, environmental persistence, and potential health impacts.

  • Molecular Formula : C₁₈H₂₆O
  • Molecular Weight : 258.40 g/mol
  • CAS Number : 1222-05-5
  • Density : 0.9 g/cm³
  • Boiling Point : 326.3 °C

Toxicological Profile

Galaxolide has been evaluated for its toxicological effects on various biological systems. Key findings include:

  • Acute Toxicity : Studies indicate that Galaxolide exhibits low acute toxicity in mammals. The LD50 (lethal dose for 50% of the population) values suggest a relatively safe profile when exposure is limited.
  • Chronic Exposure : Chronic exposure studies have raised concerns regarding bioaccumulation potential. Galaxolide has shown persistence in the environment and can accumulate in aquatic organisms .

Endocrine Disruption Potential

Research has highlighted the endocrine-disrupting potential of synthetic musks like Galaxolide. In vitro studies demonstrate that Galaxolide can interact with hormone receptors:

  • Estrogen Receptor Binding : Galaxolide exhibits weak binding affinity to estrogen receptors, suggesting potential estrogenic activity. This could lead to reproductive and developmental effects in exposed organisms .

Environmental Impact

Galaxolide is categorized as persistent due to its long half-life in various environmental matrices:

  • Bioaccumulation : It has been documented to bioaccumulate in fish and other aquatic organisms, raising concerns about ecological impacts and food chain dynamics .
  • Persistence : The compound's stability makes it resistant to degradation processes in both soil and aquatic environments. This persistence can lead to long-term exposure risks for wildlife .

Study on Aquatic Toxicity

A study assessing the effects of Galaxolide on aquatic life found that exposure to sub-lethal concentrations resulted in behavioral changes and altered reproductive success in fish species. The research utilized controlled laboratory conditions to measure endpoints such as growth rates and reproductive outputs over several generations .

Human Health Assessment

A comprehensive assessment conducted by NICNAS evaluated the human health risks associated with Galaxolide exposure. The findings indicated that while direct toxicity is low under normal usage conditions, prolonged exposure through skin contact or inhalation (in occupational settings) could pose health risks due to potential endocrine disruption .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and purity assessment of HHCB?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions, referencing NIST spectral data for validation .

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can distinguish isotopic patterns and verify molecular formula (C18_{18}H26_{26}O) .

  • Chromatography : Pair GC-MS or HPLC with UV detection to assess purity (>98%) and resolve isomers, using retention indices from OECD SIDS dossiers .

    Table 1: Key Physicochemical Properties of HHCB

    PropertyValueSource
    Molecular Weight258.4 g/molOECD SIDS
    Log Kow_{ow}5.9 (hydrophobic)EPA Risk Evaluation
    Vapor Pressure1.2 × 104^{-4} Pa (25°C)EU Risk Assessment
    Water Solubility1.7 mg/L (20°C)OECD

Q. What safety protocols should be followed during laboratory handling of HHCB?

  • Methodology :

  • Ventilation : Use fume hoods (P271) to avoid inhalation of dust/aerosols .
  • PPE : Wear nitrile gloves (P280), safety goggles, and flame-resistant lab coats (P283) .
  • Waste Management : Collect residues in sealed containers (P273) and dispose via EPA-approved hazardous waste protocols .

Advanced Research Questions

Q. How can conflicting data on HHCB’s environmental persistence be resolved?

  • Methodology :

  • Systematic Review : Apply EPA’s grey literature screening (Appendix A.3) to validate biodegradation studies, prioritizing OECD-tiered tests (e.g., OECD 301F) .

  • Data Harmonization : Reconcile half-life discrepancies (e.g., 60–150 days in water) by standardizing test conditions (pH, microbial activity) .

    Table 2: Comparative Ecotoxicity Data

    SpeciesEndpoint (LC50_{50})Study TypeSource
    Daphnia magna0.8 mg/L (48h)Acute ToxicityNICNAS
    Danio rerio1.2 mg/L (96h)Chronic ExposureEU
    Pseudokirchneriella0.05 mg/L (72h)Algal Growth InhibitionEPA

Q. What experimental designs are optimal for assessing HHCB’s endocrine-disrupting potential?

  • Methodology :

  • In Vitro Assays : Use ERα/ERβ reporter gene assays (e.g., OECD TG 455) to quantify estrogenic activity, with 17β-estradiol as a positive control .
  • In Vivo Models : Conduct uterotrophic assays (OECD TG 440) in rodents, adjusting dosing regimens to reflect bioaccumulation factors (BAF = 4,500 in fish) .

Q. How can synthetic routes for HHCB be optimized to reduce isomer formation?

  • Methodology :

  • Catalysis : Replace Friedel-Crafts alkylation with enantioselective Diels-Alder reactions using chiral Lewis acids (e.g., BINOL-phosphoric acid) .
  • Purification : Employ simulated moving bed (SMB) chromatography to isolate the cis-isomer dominant in commercial mixtures .

Data Contradiction Analysis

Q. Why do biodegradation studies report variable half-lives for HHCB in aquatic systems?

  • Resolution Strategy :

  • Meta-Analysis : Cross-reference 29 grey literature sources (EPA Appendix A.1) to identify methodological outliers (e.g., static vs. flow-through systems) .
  • QSAR Modeling : Predict degradation pathways using EPI Suite™, incorporating log Kow_{ow} and molecular connectivity indices .

Methodological Resources

  • EPA Risk Evaluation Framework : Includes data extraction templates for environmental fate and human health hazards .
  • OECD Emission Scenarios : Guide lab-to-field extrapolation for fragrance additives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.